![molecular formula C9H6INO B7893514 8-Iodoquinolin-2(1H)-one](/img/structure/B7893514.png)
8-Iodoquinolin-2(1H)-one
Overview
Description
8-Iodoquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Treatment: 8HQs, particularly the 2-substituted derivatives, have shown potential in the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, thereby reversing Alzheimer's disease phenotype in animal models (Kenche et al., 2013).
Metal Chelation Properties: 8HQs are known for their ability to form complexes with transition metal ions. This property is utilized in various analytical and pharmaceutical applications (Veda Prachayasittikul et al., 2013).
Antineurodegenerative and Anticancer Activities: 8HQ and its derivatives exhibit antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities due to their metal chelating ability (Veda Prachayasittikul et al., 2013).
Antimicrobial Properties: 8HQ has been explored for its antibacterial properties, particularly in the context of cotton fabric treatment for medical applications (Buyukakinci & Tezcan, 2018).
Antimalarial Activities: 8-Aminoquinoline derivatives, related to 8HQs, have demonstrated potential as antimalarial and antibacterial agents (Phopin et al., 2016).
Antikinetoplastid Molecules: Novel 8-nitroquinolin-2(1H)-one derivatives, similar in structure to 8-Iodoquinolin-2(1H)-one, have shown promise as antiparasitic agents, with potential applications against Leishmania infantum and Trypanosoma brucei brucei (Pedron et al., 2018).
Synthesis of Bioactive Compounds: The scaffold of 8-Iodoquinolin-2(1H)-one is used in the synthesis of a variety of bioactive compounds, including those with anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).
properties
IUPAC Name |
8-iodo-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPSXGPQJVZEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodoquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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